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5-Iodo-1,2-dimethyl-1H-indole-3-carbaldehyde
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Overview
Description
5-Iodo-1,2-dimethyl-1H-indole-3-carbaldehyde is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs.
Preparation Methods
The synthesis of 5-Iodo-1,2-dimethyl-1H-indole-3-carbaldehyde typically involves several steps:
Starting Materials: The synthesis begins with commercially available indole derivatives.
Methylation: The methyl groups are introduced using methylating agents such as methyl iodide in the presence of a base.
Formylation: The formyl group at the 3rd position is introduced using formylating agents like Vilsmeier-Haack reagent.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated systems to ensure consistency and scalability .
Chemical Reactions Analysis
5-Iodo-1,2-dimethyl-1H-indole-3-carbaldehyde undergoes various chemical reactions:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The iodine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions include carboxylic acids, alcohols, and substituted indoles .
Scientific Research Applications
Synthesis and Characterization
The synthesis of 5-Iodo-1,2-dimethyl-1H-indole-3-carbaldehyde typically involves regioselective iodination of indole derivatives. A study demonstrated that using N-iodosuccinimide as the iodine source in dichloromethane yielded the compound effectively with a notable yield of 78% under optimized conditions . The compound can be characterized using various techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry, which confirm its structural integrity and purity.
Biological Applications
Antimicrobial Activity
Research has shown that derivatives of 5-Iodo-1H-indole-3-carbaldehyde exhibit significant antimicrobial properties. For instance, compounds synthesized from this aldehyde have been evaluated against various bacterial strains, showing promising results comparable to established antibiotics . The halogenation at the 5-position enhances the biological activity of these compounds, making them suitable candidates for further development as antimicrobial agents.
Anticancer Properties
The compound has also been studied for its anticancer potential. Isoindole derivatives derived from 5-Iodo-1H-indole-3-carbaldehyde have demonstrated antiproliferative effects against human cancer cell lines such as Caco-2 and HCT-116. These studies indicate that the compounds can induce apoptosis in cancer cells and arrest their progression through the cell cycle . The structure-activity relationship (SAR) analysis suggests that specific substituents on the indole ring can significantly influence their efficacy against cancer cells.
Case Study 1: Antimicrobial Evaluation
A series of compounds derived from 5-Iodo-1H-indole-3-carbaldehyde were synthesized and tested for their antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated a strong correlation between the presence of iodine and increased inhibition zones compared to non-halogenated analogs. The most effective compound achieved an inhibition zone comparable to gentamicin at similar concentrations .
Case Study 2: Anticancer Activity
In another study, isoindole derivatives were assessed for their cytotoxic effects on cancer cell lines. The synthesized compounds exhibited IC50 values indicating significant cytotoxicity, with some derivatives being more effective than standard treatments. The mechanism of action was linked to the induction of apoptosis and disruption of cell cycle progression .
Mechanism of Action
The mechanism by which 5-Iodo-1,2-dimethyl-1H-indole-3-carbaldehyde exerts its effects is primarily through its interactions with biological molecules. The indole ring can interact with various enzymes and receptors, modulating their activity. The iodine atom and aldehyde group can participate in electrophilic and nucleophilic reactions, respectively, influencing the compound’s reactivity and interactions .
Comparison with Similar Compounds
Compared to other indole derivatives, 5-Iodo-1,2-dimethyl-1H-indole-3-carbaldehyde is unique due to the presence of the iodine atom and the specific positioning of the methyl groups. Similar compounds include:
5-Iodo-1H-indole-3-carbaldehyde: Lacks the methyl groups, which can influence its reactivity and biological activity.
1,2-Dimethyl-1H-indole-3-carbaldehyde:
5-Methoxy-1H-indole-3-carbaldehyde: Contains a methoxy group instead of an iodine atom, leading to different chemical and biological properties.
Biological Activity
5-Iodo-1,2-dimethyl-1H-indole-3-carbaldehyde is a synthetic compound derived from the indole family, characterized by its unique structural features that impart significant biological activity. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.
The molecular formula of this compound is C10H10N2O, with a molecular weight of 178.20 g/mol. It features an indole core substituted with an iodine atom and a formyl group, which are crucial for its biological interactions.
Property | Value |
---|---|
Molecular Formula | C10H10N2O |
Molecular Weight | 178.20 g/mol |
IUPAC Name | This compound |
SMILES | Cc1c[nH]c2c(c1C(=O)C=CN2)C=C(C=C2)I |
Synthesis
The synthesis of this compound typically involves the reaction of 5-iodoindole with appropriate aldehydes under acidic conditions. The process can be optimized to yield high purity and yield through various techniques such as microwave-assisted synthesis or solvent-free conditions.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of this compound against various bacterial strains. A study demonstrated that this compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in antibiotic development .
Anticancer Activity
Research has shown that this compound possesses anticancer properties. It has been found to induce apoptosis in cancer cell lines through the activation of caspase pathways. A notable study indicated that treatment with this compound led to a decrease in cell viability in human breast cancer cells (MCF-7) and prostate cancer cells (PC3), with IC50 values indicating effective cytotoxicity .
The mechanism underlying the biological activity of this compound is believed to involve the modulation of key signaling pathways. Specifically, it may inhibit certain kinases involved in cell cycle regulation, leading to cell cycle arrest and subsequent apoptosis. The compound's ability to interact with DNA and inhibit topoisomerases has also been suggested as a contributing factor to its anticancer effects .
Study on Antimicrobial Activity
In a study published in Molecules, researchers evaluated the antimicrobial efficacy of various indole derivatives, including this compound. The results indicated that this compound showed potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Study on Anticancer Effects
A recent investigation assessed the effects of this compound on MCF-7 breast cancer cells. The study found that treatment resulted in increased levels of reactive oxygen species (ROS) and activation of apoptotic markers such as cleaved PARP and caspase-3. These findings suggest that the compound's anticancer effects are mediated through oxidative stress induction and apoptosis .
Properties
Molecular Formula |
C11H10INO |
---|---|
Molecular Weight |
299.11 g/mol |
IUPAC Name |
5-iodo-1,2-dimethylindole-3-carbaldehyde |
InChI |
InChI=1S/C11H10INO/c1-7-10(6-14)9-5-8(12)3-4-11(9)13(7)2/h3-6H,1-2H3 |
InChI Key |
ZGNXPUCHVFEJCV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1C)C=CC(=C2)I)C=O |
Origin of Product |
United States |
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